Physicochemical Profiling and Orthogonal Reactivity of 3-(Bromomethyl)-4-fluorophenylacetic Acid: A Technical Guide
Physicochemical Profiling and Orthogonal Reactivity of 3-(Bromomethyl)-4-fluorophenylacetic Acid: A Technical Guide
Executive Summary
3-(Bromomethyl)-4-fluorophenylacetic acid (CAS: 1936267-82-1)[1][2] is a highly versatile, trifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural topology—comprising a carboxylic acid, a highly reactive benzylic bromide, and a para-fluoro substituent—enables orthogonal functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-validated protocols for sequential derivatization.
Physicochemical Properties & Molecular Causality
Understanding the baseline physicochemical properties is critical for predicting the behavior of this compound in both synthetic workflows and biological systems[3].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C9H8BrFO2[3] | Defines the stoichiometry for equivalent calculations. |
| Molecular Weight | 247.06 g/mol [3] | Optimal for fragment-based drug discovery (FBDD), allowing room for functionalization without exceeding Lipinski's Rule of 5. |
| CAS Number | 1936267-82-1[4] | Unique registry identifier for commercial procurement and chemical databases. |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilicity is balanced by the polar carboxylic acid, ensuring solubility in moderately polar organic solvents (e.g., DCM, THF). |
| pKa (Predicted) | ~4.1 | Slightly more acidic than standard phenylacetic acid (pKa ~4.3) due to the electron-withdrawing inductive effects of the -F and -CH2Br groups. |
Mechanistic Insight (The Fluorine Effect): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). In medicinal chemistry, this fluorine substitution is strategically used to block metabolic oxidation (e.g., CYP450-mediated hydroxylation) and modulate the lipophilicity of the resulting scaffold, as detailed in [5][6][7]. Furthermore, the electron-withdrawing nature of the para-fluorine increases the electrophilicity of the adjacent benzylic carbon (C3), subtly accelerating SN2 displacement rates compared to unfluorinated analogs.
Orthogonal Reactivity & Synthetic Strategy
The true value of 3-(Bromomethyl)-4-fluorophenylacetic acid lies in its orthogonal reactivity. The carboxylic acid and the bromomethyl group can be selectively addressed without cross-interference if the reaction conditions are meticulously controlled.
Pathway A: Amide Coupling (Carboxylic Acid Node) Amide bond formation accounts for a significant percentage of all reactions performed in pharmaceutical syntheses[8][9]. For this substrate, standard carbodiimide coupling (e.g., EDC/HOBt) is preferred over highly basic conditions (like HATU/DIPEA) to prevent premature hydrolysis or elimination of the sensitive bromomethyl group, a standard practice supported by[10]. By maintaining a near-neutral pH during the coupling phase, the benzylic bromide remains intact for subsequent functionalization.
Pathway B: Nucleophilic Substitution (Bromomethyl Node) The benzylic bromide is an excellent electrophile for SN2 reactions. Amines, thiols, or alkoxides can rapidly displace the bromide. Because the benzylic position is stabilized by the aromatic ring, the transition state energy for SN2 is lowered, allowing reactions to proceed under mild conditions.
Orthogonal reactivity pathways of 3-(Bromomethyl)-4-fluorophenylacetic acid.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS and TLC are integrated to confirm reaction completion before proceeding to the next stage.
Protocol 1: Chemoselective Amide Coupling
Objective: Form an amide bond at the C1 carboxylic acid while preserving the C3 bromomethyl group[10]. Reagents: 3-(Bromomethyl)-4-fluorophenylacetic acid (1.0 eq), Primary Amine (1.05 eq), EDC·HCl (1.2 eq), HOBt (0.2 eq), DCM (0.1 M).
Step-by-Step Methodology:
-
Initiation: Dissolve 3-(Bromomethyl)-4-fluorophenylacetic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Pre-activation: Add HOBt (catalytic) and EDC·HCl. Stir for 15 minutes to form the active ester intermediate. Causality: Pre-activation minimizes the exposure of the amine to unreacted coupling agents, reducing side reactions and maximizing atom economy[9].
-
Coupling: Dropwise add the primary amine. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Self-Validation (IPC): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass of the starting material (m/z 245/247 [M-H]-) should be fully consumed, replaced by the desired product mass.
-
Workup: Quench with 1M HCl (aq) to remove unreacted amine, followed by saturated NaHCO3 (aq) to remove water-soluble urea byproducts. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Subsequent SN2 Alkylation
Objective: Functionalize the C3 bromomethyl group of the newly formed amide using a secondary amine nucleophile. Reagents: Amide intermediate from Protocol 1 (1.0 eq), Secondary Amine (1.5 eq), K2CO3 (2.0 eq), DMF (0.2 M).
Step-by-Step Methodology:
-
Preparation: Suspend the amide intermediate and finely powdered K2CO3 in anhydrous DMF at room temperature.
-
Nucleophilic Addition: Add the secondary amine dropwise. Causality: K2CO3 acts as a heterogeneous mild base to scavenge the generated HBr, driving the reaction forward without inducing base-catalyzed degradation of the newly formed amide bond.
-
Propagation: Stir at room temperature for 4-6 hours.
-
Self-Validation (IPC): TLC (Hexane/EtOAc 1:1) should show complete disappearance of the UV-active starting material spot.
-
Isolation: Dilute the mixture with water (5 volumes) to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate.
-
Purification: Wash the organic layer with 5% LiCl (aq) three times to remove residual DMF. Dry, filter, and purify via flash column chromatography.
Step-by-step workflow for the sequential functionalization of the scaffold.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL: [Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140-177. URL:[Link]
-
Inoue, M., Sumii, Y., & Shibata, N. "Contribution of Organofluorine Compounds to Pharmaceuticals." ACS Omega, 2020, 5(19), 10633–10640. URL:[Link]
Sources
- 1. 1936267-82-1 Cas No. | 3-(Bromomethyl)-4-fluorophenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 2. 1936267-82-1 Cas No. | 3-(Bromomethyl)-4-fluorophenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 3. CAS:1936267-82-1, 3-(Bromomethyl)-4-fluorophenylacetic acid-毕得医药 [bidepharm.com]
- 4. 1980075-86-2|Methyl 4-(bromomethyl)-2-fluorophenylacetate|BLD Pharm [bldpharm.com]
- 5. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting relative efficiency of amide bond formation using multivariate linear regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
